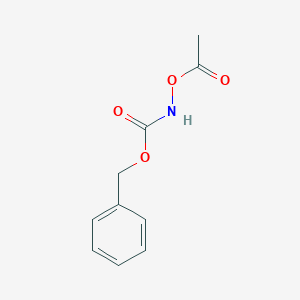

O-Acetyl-N-carbobenzoxyhydroxylamine

Descripción general

Descripción

O-Acetyl-N-carbobenzoxyhydroxylamine (O-Ac-CBz-Hyl) is an organic compound that is a derivative of hydroxylamine. It has a variety of applications in scientific research due to its unique properties. O-Ac-CBz-Hyl has been used to synthesize a variety of compounds and as a reagent in various biochemical and physiological experiments.

Aplicaciones Científicas De Investigación

Enzyme Activity and Metabolic Pathways

Metabolic Activation of Aromatic Amines : Studies have explored the role of enzymes like N-acetyltransferase (NAT) and O-acetyltransferase (OAT) in the metabolic activation of aromatic amines, which are implicated in carcinogenic processes. These enzymes catalyze the acetylation of aromatic amines, affecting their bioactivation and detoxification pathways. The polymorphic nature of these enzymes suggests variability in susceptibility to cancer among individuals due to differences in metabolic activity (Land et al., 1989; Kawakubo et al., 1988).

Acetyltransferase in Cancer Research : Further research into acetyltransferase activities has provided insights into the metabolic pathways associated with carcinogen-DNA adduct formation in the human urinary bladder. The study highlighted the significant role of NAT1 and NAT2 enzymes in the bioactivation process leading to covalent DNA adducts, which are key events in carcinogenesis (Badawi et al., 1995).

Chemical Synthesis and Biochemical Studies

Synthesis of N-epsilon-Acetyl-N-epsilon-hydroxy-L-lysine : Research on the synthesis of siderophore components, like N-epsilon-acetyl-N-epsilon-hydroxy-L-lysine, demonstrates the use of O-Acetyl-N-carbobenzoxyhydroxylamine derivatives in creating iron-binding constituents of microbial siderophores. This highlights its application in synthesizing bioactive molecules and studying microbial iron acquisition (Hu & Miller, 1994).

Novel Psychoactive Substances Metabolism : The metabolism of novel psychoactive substances, such as 2C-B-Fly-NBOMe, involves pathways like O-demethylation, hydroxylation, and N-acetylation, where derivatives similar to this compound play a role in understanding the metabolic fate of these substances (Šuláková et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

phenylmethoxycarbonylamino acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-8(12)15-11-10(13)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIRDDKOGLZHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ONC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449659 | |

| Record name | benzyl (acetyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180798-01-0 | |

| Record name | benzyl (acetyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

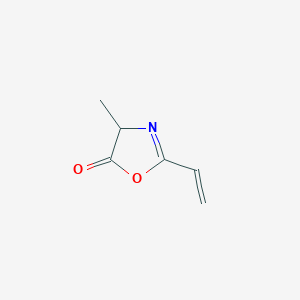

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)